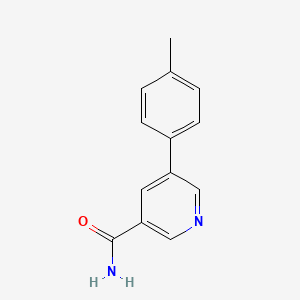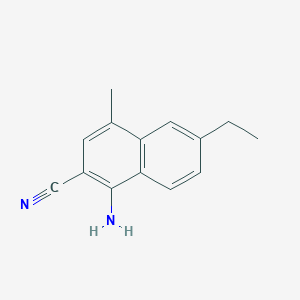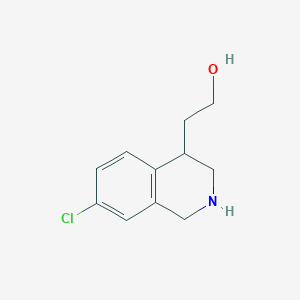
(R)-6-Fluoro-4-oxochroman-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Fluoro-4-oxochroman-2-carboxylic acid is a fluorinated derivative of chroman-2-carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-4-oxochroman-2-carboxylic acid typically involves the introduction of a fluorine atom into the chroman-2-carboxylic acid framework. One common method is the fluorination of a suitable precursor using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of an organic solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-6-Fluoro-4-oxochroman-2-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
®-6-Fluoro-4-oxochroman-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of 6-fluoro-4-oxo-2-chromanone.
Reduction: Formation of 6-fluoro-4-hydroxychroman-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-6-Fluoro-4-oxochroman-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of ®-6-Fluoro-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-4-oxochroman-2-carboxylic acid: Lacks the ®-configuration, which may affect its biological activity.
4-Oxochroman-2-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
6-Fluoro-4-hydroxychroman-2-carboxylic acid: Contains a hydroxyl group instead of a ketone, leading to different chemical behavior.
Uniqueness
®-6-Fluoro-4-oxochroman-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom. These features contribute to its distinct reactivity, stability, and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
118803-70-6 |
|---|---|
Fórmula molecular |
C10H7FO4 |
Peso molecular |
210.16 g/mol |
Nombre IUPAC |
(2R)-6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m1/s1 |
Clave InChI |
BWXXHZKFLLLJQP-SECBINFHSA-N |
SMILES isomérico |
C1[C@@H](OC2=C(C1=O)C=C(C=C2)F)C(=O)O |
SMILES canónico |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)





![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)







